Pyridinium, 2-(((2-amino-2-carboxyethyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride, (R)-
Description
The compound is a quaternary pyridinium salt characterized by a pyridinium core substituted with:
- A dithioethylcarboxyamino group at position 2, providing a reactive thiol-disulfide moiety.
- Methoxy (4-position) and methyl (3-position) groups modulating electronic and steric properties.
- (R)-configuration, which may influence stereospecific biological interactions.
- Chloride counterion, affecting solubility and ionic interactions.
Its synthesis likely involves quaternization of a pyridine precursor with a halogenated indenoimidazolyl derivative, followed by functionalization of the dithioethylcarboxyamino group .
Properties
CAS No. |
124473-36-5 |
|---|---|
Molecular Formula |
C25H31ClN4O4S2 |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
2-amino-3-[[4-methoxy-3-methyl-1-(5,5,7,7-tetramethyl-6-oxo-3H-cyclopenta[f]benzimidazol-2-yl)pyridin-1-ium-2-yl]methyldisulfanyl]propanoic acid;chloride |
InChI |
InChI=1S/C25H30N4O4S2.ClH/c1-13-19(12-35-34-11-16(26)21(30)31)29(8-7-20(13)33-6)23-27-17-9-14-15(10-18(17)28-23)25(4,5)22(32)24(14,2)3;/h7-10,16H,11-12,26H2,1-6H3,(H-,27,28,30,31);1H |
InChI Key |
ITBCOMORRCOZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSCC(C(=O)O)N)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivation Efficacy Against Acetylcholinesterase
| Compound Class | Reactivation Efficiency (% at 100 µM) | Reference |
|---|---|---|
| Bisquaternary Oximes | 60–80% | |
| Target Compound | Not reported | – |
| N-Benzyl Derivatives | 40–60% (AChE inhibition) |
Table 2: Thermal Stability of Pyridinium Salts
| Compound | Decomposition Temperature (°C) | Counterion | Reference |
|---|---|---|---|
| Target Compound | >300 (estimated) | Cl⁻ | – |
| Thiopyran Perchlorates | 250–350 | ClO₄⁻ | |
| Pyridinium PF₆⁻ Salts | 200–250 | PF₆⁻ |
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